(7R,9aR)-Methyl 1-oxooctahydro-1H-pyrido[1,2-a]pyrazine-7-carboxylate (7R,9aR)-Methyl 1-oxooctahydro-1H-pyrido[1,2-a]pyrazine-7-carboxylate
Brand Name: Vulcanchem
CAS No.: 144731-64-6
VCID: VC21263542
InChI: InChI=1S/C10H16N2O3/c1-15-10(14)7-2-3-8-9(13)11-4-5-12(8)6-7/h7-8H,2-6H2,1H3,(H,11,13)/t7-,8-/m1/s1
SMILES: COC(=O)C1CCC2C(=O)NCCN2C1
Molecular Formula: C10H16N2O3
Molecular Weight: 212.25 g/mol

(7R,9aR)-Methyl 1-oxooctahydro-1H-pyrido[1,2-a]pyrazine-7-carboxylate

CAS No.: 144731-64-6

Cat. No.: VC21263542

Molecular Formula: C10H16N2O3

Molecular Weight: 212.25 g/mol

* For research use only. Not for human or veterinary use.

(7R,9aR)-Methyl 1-oxooctahydro-1H-pyrido[1,2-a]pyrazine-7-carboxylate - 144731-64-6

Specification

CAS No. 144731-64-6
Molecular Formula C10H16N2O3
Molecular Weight 212.25 g/mol
IUPAC Name methyl (7R,9aR)-1-oxo-2,3,4,6,7,8,9,9a-octahydropyrido[1,2-a]pyrazine-7-carboxylate
Standard InChI InChI=1S/C10H16N2O3/c1-15-10(14)7-2-3-8-9(13)11-4-5-12(8)6-7/h7-8H,2-6H2,1H3,(H,11,13)/t7-,8-/m1/s1
Standard InChI Key BRPXEPFCSRKAGN-HTQZYQBOSA-N
Isomeric SMILES COC(=O)[C@@H]1CC[C@@H]2C(=O)NCCN2C1
SMILES COC(=O)C1CCC2C(=O)NCCN2C1
Canonical SMILES COC(=O)C1CCC2C(=O)NCCN2C1

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator